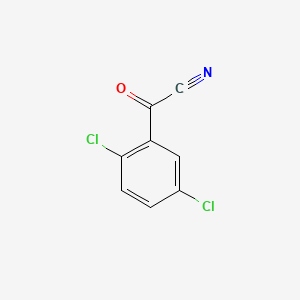

2,5-Dichlorobenzoyl cyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichlorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMOGGGMWSRSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20983543 | |

| Record name | 2,5-Dichlorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64985-85-9 | |

| Record name | 2,5-Dichlorobenzoyl cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64985-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl)oxoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064985859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-dichlorophenyl)oxoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2,5-Dichlorobenzoyl cyanide

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dichlorobenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly reactive organic compound featuring a dichlorinated benzene ring attached to an acyl cyanide moiety. Its structure makes it a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The electrophilic nature of the carbonyl carbon, enhanced by the adjacent electron-withdrawing chlorine and cyanide groups, allows for a variety of nucleophilic substitution reactions. This guide provides a comprehensive overview of a robust laboratory-scale synthesis protocol, detailed characterization methodologies, and essential safety considerations for this compound (CAS No: 64985-85-9).

Introduction and Significance

Acyl cyanides are a class of organic compounds that serve as versatile building blocks in synthesis.[1] The presence of both a carbonyl group and a cyanide group imparts a unique reactivity profile. This compound is of particular interest due to the specific substitution pattern on the aromatic ring, which can direct subsequent reactions and influence the biological activity of derivative molecules. It is a key intermediate for creating more complex molecular architectures.[2]

While its direct applications are primarily in research and development, the structural motif is relevant in medicinal chemistry. For instance, the related isomer, 2,3-dichlorobenzoyl cyanide, is a critical precursor in the synthesis of the antiepileptic drug Lamotrigine.[3][4] This underscores the importance of reliable synthetic and analytical methods for dichlorinated benzoyl cyanides as a class. This document serves as a senior-level guide, explaining not just the procedural steps but the underlying chemical principles and rationale.

Synthesis of this compound

The most direct and established method for synthesizing aroyl cyanides is the reaction of an aroyl chloride with a metal cyanide.[5] This is a nucleophilic acyl substitution where the cyanide anion displaces the chloride. Cuprous cyanide (CuCN) is often the reagent of choice over alkali metal cyanides like NaCN or KCN for this transformation.

Causality Behind Experimental Choices:

-

Reagent Selection: While seemingly more complex, cuprous cyanide (CuCN) is preferred because it reduces the formation of dimeric side products and other impurities that can arise when using more ionic cyanides like NaCN.[4] The copper(I) center coordinates with the cyanide, moderating its nucleophilicity and leading to a cleaner reaction.

-

Solvent-Free Conditions: The synthesis can be effectively performed without a solvent. This approach, adapted from procedures for related isomers, simplifies the reaction setup and purification, and can drive the reaction to completion through high temperatures.[3][6]

-

Temperature Control: The reaction requires significant thermal energy to overcome the activation barrier and the lattice energy of the solid CuCN. The temperature is maintained high enough for the reaction to proceed but below the decomposition point of the product.

Experimental Protocol: Cyanation of 2,5-Dichlorobenzoyl Chloride

This protocol is adapted from established methods for the synthesis of benzoyl cyanide and its 2,3-dichloro isomer.[3][5]

Materials:

-

2,5-Dichlorobenzoyl chloride (1.0 eq)

-

Cuprous cyanide (CuCN), dried (1.1 - 1.2 eq)

-

Toluene

-

Petroleum ether or hexanes

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask equipped with a reflux condenser and nitrogen inlet

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reagent Preparation: Ensure the cuprous cyanide is dry by heating it in a vacuum oven at 110 °C for at least 3 hours before use.[5] Set up the reaction apparatus under a nitrogen or argon atmosphere to prevent moisture from hydrolyzing the acyl chloride.

-

Reaction Setup: To the round-bottom flask, add the dried cuprous cyanide (1.1 eq) and 2,5-Dichlorobenzoyl chloride (1.0 eq).

-

Heating: Begin stirring the solid mixture and heat it to 160-170 °C using a pre-heated oil bath or heating mantle. The mixture will melt and slowly change color as the reaction progresses. Maintain this temperature for 4-7 hours.[3][6]

-

Reaction Monitoring (Optional): The reaction can be monitored by taking small aliquots, quenching them, and analyzing by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the disappearance of the starting acyl chloride.

-

Workup and Extraction: After the reaction is complete, cool the mixture to approximately 80 °C. Carefully add toluene to the flask with stirring to dissolve the product and precipitate the inorganic copper salts.[3]

-

Filtration: While still warm, filter the mixture through a pad of Celite or glass wool to remove the copper salts. Wash the filter cake with a small amount of warm toluene to recover any remaining product.

-

Solvent Removal: Combine the filtrates and remove the toluene under reduced pressure using a rotary evaporator. This will yield the crude this compound.

-

Purification: The crude product, a solid at room temperature, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot petroleum ether or hexanes, then allow it to cool slowly to induce crystallization. Filter the purified crystals and dry them under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following section outlines the expected results from standard analytical techniques.

Predicted Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9-8.1 ppm (d, 1H, H6), δ ~7.6-7.7 ppm (dd, 1H, H4), δ ~7.5-7.6 ppm (d, 1H, H3) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~165-170 (C=O), ~135-140 (C-Cl), ~132-135 (C-H), ~130-132 (C-H), ~128-130 (C-H), ~125-130 (C-CO), ~112-116 (C≡N) |

| IR Spectroscopy (KBr) | ~2220-2240 cm⁻¹ (C≡N, sharp, medium), ~1680-1700 cm⁻¹ (C=O, sharp, strong), ~3050-3100 cm⁻¹ (Ar C-H), ~1100-1200 cm⁻¹ (C-Cl) |

| Mass Spectrometry (EI) | M⁺ peaks at m/z 199, 201, 203 (approx. 9:6:1 ratio). Key fragments: m/z 171/173/175 ([M-CO]⁺), m/z 136/138 ([M-CO-Cl]⁺). |

Detailed Analysis and Interpretation

-

¹H NMR Spectroscopy: The aromatic region should show three distinct signals corresponding to the three protons on the benzene ring.

-

The proton at position 6 (H6) is ortho to the carbonyl group and will be the most deshielded, appearing as a doublet (d) due to coupling with H4 (J ≈ 2-3 Hz).

-

The proton at position 4 (H4) is between two chlorine atoms and will be a doublet of doublets (dd) due to coupling with H3 (J ≈ 8-9 Hz) and H6 (J ≈ 2-3 Hz).

-

The proton at position 3 (H3) is ortho to a chlorine atom and will appear as a doublet (d) due to coupling with H4 (J ≈ 8-9 Hz).

-

-

¹³C NMR Spectroscopy: Seven distinct signals are expected.

-

The carbonyl carbon (C=O) will be significantly downfield (~165-170 ppm).[7]

-

The cyanide carbon (C≡N) is typically found around 112-116 ppm.[7]

-

The five aromatic carbons will appear in the ~125-140 ppm range. The two carbons directly bonded to chlorine (C2, C5) will be deshielded, as will the carbon attached to the carbonyl group (C1).

-

-

Infrared (IR) Spectroscopy:

-

A sharp, strong absorption peak around 1680-1700 cm⁻¹ is characteristic of the aryl ketone C=O stretch.[8]

-

A sharp, medium-intensity peak around 2220-2240 cm⁻¹ is indicative of the C≡N (nitrile) stretch.[8] Its intensity is reduced because it is adjacent to a carbonyl group.

-

Other expected peaks include aromatic C-H stretching above 3000 cm⁻¹ and C-Cl stretching in the fingerprint region.

-

-

Mass Spectrometry (MS): The molecular ion peak will be crucial for confirming the molecular weight.

-

Due to the two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), a characteristic isotopic cluster will be observed for the molecular ion (M⁺). The expected peaks are at m/z 199 (for ³⁵Cl₂), 201 (for ³⁵Cl³⁷Cl), and 203 (for ³⁷Cl₂), with a relative intensity ratio of approximately 9:6:1.[9]

-

Common fragmentation pathways for aroyl compounds include the loss of carbon monoxide (CO, 28 Da), leading to a fragment ion cluster at m/z 171/173/175.

-

Characterization Workflow Diagram

Caption: Workflow for the analytical characterization of the final product.

Safety, Handling, and Storage

DANGER: this compound is expected to be highly toxic and must be handled with extreme caution in a well-ventilated chemical fume hood.

-

Toxicology: While a specific SDS is not available, related aroyl cyanides are classified as fatal if swallowed and toxic upon inhalation or skin contact.[10] The compound can release hydrogen cyanide (HCN) gas upon contact with acids or moisture.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a minimum, consider double-gloving), and splash-proof safety goggles or a face shield.

-

Handling: Avoid creating dust. Use only in a certified chemical fume hood. Have a cyanide antidote kit available and ensure personnel are trained in its use. All equipment and glassware should be decontaminated with a bleach solution followed by a thorough rinse.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from acids, oxidizing agents, and moisture.[2]

-

Waste Disposal: All waste (solid and liquid) containing this compound must be treated as acute hazardous waste and disposed of according to institutional and national regulations for cyanide-containing materials.

Conclusion

This guide outlines a comprehensive approach to the . By adapting established protocols for similar molecules, a reliable synthetic route via the cyanation of 2,5-dichlorobenzoyl chloride is presented. While experimental characterization data is sparse, a detailed set of predicted spectroscopic signatures provides a strong basis for analytical confirmation. The paramount importance of stringent safety protocols due to the high toxicity of acyl cyanides cannot be overstated. This information should enable researchers to safely synthesize, purify, and verify this valuable chemical intermediate for further application in research and development.

References

-

The Royal Society of Chemistry. Supporting Information for a convenient one-step synthesis of benzoyl cyanides. [Online] Available at: [Link]

-

Oakwood, T. S., & Weisgerber, C. A. (1955). Benzoyl cyanide. Organic Syntheses, 3, 112. [Online] Available at: [Link]

-

PubChem. This compound | C8H3Cl2NO | CID 3017546. [Online] Available at: [Link]

- Google Patents. EP1731503A2 - Method for the preparation of benzoyl cyanides.

-

PubChem. 2,5-Dichlorobenzyl cyanide | C8H5Cl2N | CID 3531200. [Online] Available at: [Link]

-

NIST. 2,5-Dichlorobenzonitrile in the NIST WebBook. [Online] Available at: [Link]

- Google Patents. US 6,639,072 B1 - Process for preparing lamotrigine.

-

NIST. Benzeneacetonitrile, 2,4-dichloro- in the NIST WebBook. [Online] Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Online] Available at: [Link]

-

PubChemLite. 2,5-dichlorobenzyl cyanide (C8H5Cl2N). [Online] Available at: [Link]

-

NIST. Mass spectrum of 2,5-Dichlorobenzonitrile. [Online] Available at: [Link]

-

NIST. Mass spectrum of 2,5-Dimethylbenzyl cyanide. [Online] Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Online] Available at: [Link]

Sources

- 1. This compound | 64985-85-9 | Benchchem [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP1731503A2 - Method for the preparation of benzoyl cyanides - Google Patents [patents.google.com]

- 7. compoundchem.com [compoundchem.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. This compound | C8H3Cl2NO | CID 3017546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 [sigmaaldrich.com]

An In-depth Technical Guide to 2,5-Dichlorobenzoyl Cyanide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,5-Dichlorobenzoyl cyanide, a key chemical intermediate with significant applications in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical and physical properties, a plausible synthetic route, and its notable role in the creation of complex organic molecules.

Molecular and Physicochemical Profile

This compound is an organic compound featuring a benzoyl group substituted with two chlorine atoms at the 2 and 5 positions, along with a cyanide functional group.[1] This unique arrangement of functional groups imparts a high degree of reactivity, making it a valuable reagent in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₂NO | [1][2][3][4] |

| Molecular Weight | 200.02 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| CAS Number | 64985-85-9 | [1][2][4] |

| Appearance | Typically a solid | [1] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)C#N)Cl | [2] |

| InChI Key | OCMOGGGMWSRSAG-UHFFFAOYSA-N | [1][2] |

| Monoisotopic Mass | 198.9591691 Da | [2] |

Synthesis of this compound: A Proposed Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a highly plausible route can be derived from established methods for analogous benzoyl cyanides.[6][7] The most direct approach involves the cyanation of 2,5-dichlorobenzoyl chloride.

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 2,5-dichlorobenzoic acid, a commercially available starting material.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This proposed protocol is based on the well-documented synthesis of benzoyl cyanide and its derivatives.[6][7]

Step 1: Synthesis of 2,5-Dichlorobenzoyl Chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reagents: To the flask, add 2,5-dichlorobenzoic acid. Add an excess of thionyl chloride (SOCl₂) (approximately 2-3 molar equivalents).

-

Reaction: Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting 2,5-dichlorobenzoyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of this compound

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Add dry cuprous cyanide (CuCN) to the flask. Add the freshly distilled 2,5-dichlorobenzoyl chloride.

-

Reaction: Heat the reaction mixture with vigorous stirring. A common procedure for similar reactions involves heating to temperatures in the range of 150-230°C.[6][8] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: After the reaction is complete, cool the mixture. The product can be isolated by distillation from the reaction mixture under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent (e.g., petroleum ether, as used for the 2,3-isomer).[9]

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features | Rationale/Comparison |

| ¹H NMR | Aromatic region (δ 7.5-8.0 ppm), complex splitting pattern for 3 protons. | The electron-withdrawing nature of the two chlorine atoms and the benzoyl cyanide group will deshield the aromatic protons, shifting them downfield.[10] The splitting pattern will be complex due to the different coupling constants between the protons. For comparison, the aromatic protons of 3-chlorobenzoyl cyanide appear in the range of δ 7.22-8.08 ppm.[11] |

| ¹³C NMR | Carbonyl carbon (C=O) ~160-170 ppm; Cyanide carbon (C≡N) ~110-120 ppm; Aromatic carbons ~125-140 ppm. | The chemical shifts are influenced by the electronegativity of the attached atoms. The carbonyl carbon is significantly deshielded. The cyanide carbon appears in a characteristic region. The aromatic carbons will show distinct signals due to the substitution pattern. For comparison, the carbonyl carbon of 3-chlorobenzoyl cyanide is at δ 166.0 ppm.[11] |

| FT-IR | Strong C=O stretch ~1680-1700 cm⁻¹; C≡N stretch ~2220-2240 cm⁻¹; C-Cl stretch ~600-800 cm⁻¹; Aromatic C-H stretch >3000 cm⁻¹. | These are characteristic vibrational frequencies for the respective functional groups. The conjugation of the carbonyl group with the aromatic ring will slightly lower its stretching frequency. The cyanide stretch is typically sharp and of medium intensity.[12][13][14] |

| Mass Spec. | Molecular ion (M⁺) peak at m/z 200, with isotopic peaks at m/z 202 and 204 due to the two chlorine atoms. Fragmentation may involve the loss of CO, CN, and Cl. | The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic M, M+2, M+4 pattern for the molecular ion. |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the cyanide group. The presence of two electron-withdrawing chlorine atoms on the benzene ring further enhances the electrophilicity of the carbonyl group.

Key Reactions

-

Acylation: As an acyl cyanide, it is a potent acylating agent, reacting with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.

-

Nucleophilic Addition to the Carbonyl Group: The carbonyl group is susceptible to attack by various nucleophiles.

-

Reactions of the Cyanide Group: The cyanide group can participate in various transformations, including hydrolysis to a carboxylic acid or reduction to an amine.

Significance in Drug Development

This compound is a crucial intermediate in the synthesis of pharmaceuticals. Notably, it is a precursor in the synthesis of Lamotrigine, an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder.[3][15] The synthesis of Lamotrigine and its impurities often involves intermediates derived from dichlorobenzoyl cyanides.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Toxicity: Like other organic cyanides, it is expected to be toxic if ingested, inhaled, or absorbed through the skin, as it can release cyanide.

-

Irritation: It may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a valuable and reactive chemical intermediate with a significant role in organic synthesis, particularly in the pharmaceutical industry. Understanding its physicochemical properties, synthetic pathways, and reactivity is crucial for its effective and safe utilization in research and development. While some experimental data for this specific isomer remains to be fully documented in publicly accessible literature, its chemical behavior can be reliably inferred from the well-established chemistry of benzoyl cyanides and related chlorinated aromatic compounds.

References

-

Sugiura, Y., Tachikawa, Y., Nagasawa, Y., Tada, N., & Itoh, A. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

- US3644471A - Production of 2,5-dichlorobenzonitrile. (n.d.). Google Patents.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Oakwood, T. S., & Weisgerber, C. A. (n.d.). BENZOYL CYANIDE. Organic Syntheses Procedure. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzyl cyanide. National Center for Biotechnology Information. Retrieved from [Link]

- US20090312544A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. (n.d.). Google Patents.

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

US 2006/0281948 A1. (2006). Googleapis.com. Retrieved from [Link]

-

Zhang, X. (n.d.). FTIR Spectrum. Retrieved from [Link]

-

Michigan State University. (n.d.). IR Chart. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dichlorophenylhydrazine. Wiley. Retrieved from [Link]

-

N/A. (n.d.). 13C NMR Chemical Shifts (δ, ppm). Retrieved from [Link]

-

Science and Fun. (n.d.). 13C NMR chemical shifts. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2,5-Dichloro benzoyl Cyanide. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Dimethylbenzyl cyanide. National Institute of Standards and Technology. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Dichloro-4,5-dicyano-p-benzoquinone. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. CAS 64985-85-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H3Cl2NO | CID 3017546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. rsc.org [rsc.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. This compound | LGC Standards [lgcstandards.com]

A Technical Guide to 2,5-Dichlorobenzoyl Cyanide: Synthesis, Properties, and Applications in Pharmaceutical Development

Abstract

This technical guide provides an in-depth examination of 2,5-Dichlorobenzoyl cyanide (CAS No. 64985-85-9), a key chemical intermediate in synthetic organic chemistry. The document delineates its chemical structure, physicochemical properties, and established synthesis protocols. Emphasis is placed on the mechanistic rationale behind its synthesis and its critical role as a precursor in the development of pharmaceutical agents, such as impurities related to Lamotrigine. This guide is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies for its handling and application.

Nomenclature, Structure, and Identification

This compound is a dichlorinated aromatic acyl cyanide. The presence of a carbonyl group adjacent to the cyanide makes it structurally distinct from its isomer, 2,5-dichlorobenzyl cyanide. This structural feature is pivotal to its reactivity and utility in synthesis.

-

IUPAC Name: this compound[1]

-

Synonyms: (2,5-Dichlorophenyl)oxoacetonitrile[1], 2,5-Dichloro benzoyl Nitrile[2], 2,5-Dichlorobenzene-1-carbonyl cyanide[1]

-

Chemical Structure:

The molecule's architecture, featuring an electron-withdrawing benzoyl group and a reactive cyanide moiety, renders it a valuable electrophilic building block in the assembly of more complex molecular frameworks.[4]

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source(s) |

| CAS Number | 64985-85-9 | [1][2] |

| Molecular Formula | C₈H₃Cl₂NO | [1][2] |

| Molecular Weight | 200.02 g/mol | [1][2] |

| InChIKey | OCMOGGGMWSRSAG-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)C#N)Cl | [1] |

| Appearance | Solid | [4] |

| Storage | 2-8°C, Refrigerator | [2] |

Synthesis and Mechanistic Considerations

The primary and most industrially relevant synthesis of acyl cyanides such as this compound involves the reaction of a corresponding acyl chloride with a cyanide salt. This method is analogous to the well-documented synthesis of the related 2,3-isomer.[5][6]

Reaction Pathway: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The precursor, 2,5-Dichlorobenzoyl chloride, possesses a highly electrophilic carbonyl carbon due to the inductive effects of the attached chlorine atoms and the phenyl ring. The cyanide ion (CN⁻), typically from cuprous cyanide (CuCN), acts as the nucleophile.

Expert Insight: The choice of cuprous cyanide over alkali metal cyanides like NaCN or KCN is deliberate. Copper(I) has a high affinity for the chloride leaving group, facilitating the reaction and often leading to higher yields and purer products in aromatic systems. The reaction is typically performed in a high-boiling aprotic solvent, such as xylene or toluene, to ensure the reactants remain in solution at the required temperature.[5][7]

Caption: Synthesis of this compound.

Representative Experimental Protocol

This protocol is adapted from established procedures for structurally analogous compounds and should be performed by qualified personnel with appropriate safety measures.[5][6]

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.

-

Inert Atmosphere: Purge the system with dry nitrogen gas for 15-20 minutes to establish an inert atmosphere.

-

Charging Reactants: Charge the flask with 2,5-Dichlorobenzoyl chloride (1.0 eq) and cuprous cyanide (approx. 1.1-1.2 eq). Add a suitable volume of dry xylene to create a stirrable slurry.

-

Reaction: Heat the mixture to reflux (approx. 140°C for xylene) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction typically proceeds over several hours.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to approximately 60-70°C. Add toluene to dissolve the product and precipitate the inorganic salts.

-

Filtration: Filter the hot mixture to remove the copper salts (byproduct). Wash the filter cake with a small amount of warm toluene.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., petroleum ether or a hexane/ethyl acetate mixture) to yield the final product.

Key Applications in Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its primary documented role is in the synthetic pathway leading to Lamotrigine, an anti-epileptic and mood-stabilizing drug, or its related impurities.[2][8]

Role as a Lamotrigine Precursor/Impurity

Lamotrigine is chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine. While the final drug contains a 2,3-dichlorophenyl moiety, the synthesis of related compounds and potential impurities can involve other isomers like the 2,5-dichloro variant.[2] The core reaction involves the condensation of a dichlorobenzoyl cyanide with an aminoguanidine salt, followed by cyclization to form the triazine ring.

Causality of Use: The benzoyl cyanide functionality is ideal for this transformation. The carbonyl carbon is attacked by a terminal nitrogen of aminoguanidine, while the cyanide group participates in the subsequent cyclization to form the heterocyclic triazine core. The specific substitution pattern on the phenyl ring (e.g., 2,5-dichloro) dictates the final structure of the resulting triazine derivative.

Caption: Workflow for Triazine Synthesis.

Safety, Handling, and Storage

As a cyanide-containing compound, this compound must be handled with extreme caution. The safety profile is expected to be similar to other toxic acyl cyanides. Data for the closely related 2,3-isomer indicates significant hazards.[9]

-

Hazard Statements (based on 2,3-isomer):

-

Precautionary Measures:

Self-Validating Protocol for Handling:

-

Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust or potential vapors.

-

Personal Protective Equipment (PPE): A standard PPE ensemble including a lab coat, nitrile gloves (double-gloving recommended), and chemical splash goggles is mandatory. A face shield should be used when handling larger quantities.

-

Decontamination: Have a cyanide antidote kit available and ensure personnel are trained in its use. Prepare a decontamination solution (e.g., ferrous sulfate or dilute bleach) for spills and to decontaminate equipment.

-

Storage: Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials such as strong acids or oxidizing agents.[9] The recommended storage temperature is 2-8°C.[2]

-

Disposal: Dispose of waste as hazardous chemical waste in accordance with all local, state, and federal regulations.

Conclusion

This compound is a specialized chemical intermediate with significant value in pharmaceutical synthesis. Its unique structure, combining an activated acyl group with a cyanide moiety, enables the efficient construction of complex heterocyclic systems. A thorough understanding of its synthesis, reactivity, and stringent safety requirements is essential for its effective and safe utilization in research and development environments. The methodologies and data presented in this guide provide a comprehensive foundation for scientists working with this potent and versatile compound.

References

-

2,5-Dichloro benzoyl Cyanide | CAS No: 64985-85-9 . Pharmaffiliates. [Link]

-

(2-Chloro-phenyl)-oxo-acetonitrile | CAS No: 35022-42-5 . Pharmaffiliates. [Link]

-

This compound | C8H3Cl2NO | CID 3017546 . PubChem, National Center for Biotechnology Information. [Link]

- Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.

-

2,5 Dichlorobenzoyl nitrile | 64985-85-9 . Venkatasai Life Sciences. [Link]

-

Saralaya, V. et al. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine . Mediterranean Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 52-74. [Link]

-

Saralaya, V. et al. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine . ResearchGate. [Link]

-

An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds . Mansa STM Publishers. [Link]

Sources

- 1. This compound | C8H3Cl2NO | CID 3017546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. venkatasailifesciences.com [venkatasailifesciences.com]

- 4. CAS 64985-85-9: this compound | CymitQuimica [cymitquimica.com]

- 5. medjpps.com [medjpps.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 8. mansapublishers.com [mansapublishers.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to 2,5-Dichlorobenzoyl Cyanide: Discovery, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,5-Dichlorobenzoyl cyanide, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, detailed modern synthetic protocols, and its applications in the chemical and pharmaceutical industries.

Introduction and Historical Context

Acyl cyanides, characterized by an acyl group attached to a cyanide moiety, are highly reactive and versatile reagents in organic synthesis. Their unique electronic structure, featuring an electron-withdrawing cyanide group adjacent to a carbonyl carbon, renders the carbonyl group highly electrophilic. This reactivity makes them excellent acylating agents.

While a singular seminal paper detailing the initial discovery of this compound is not prominent in historical literature, its synthesis is rooted in the broader development of methods for creating aromatic acyl cyanides. The foundational chemistry for the synthesis of aryl nitriles from aryl halides was established by the Rosenmund–von Braun reaction , first described by Karl Wilhelm Rosenmund and Erich Struck in 1914 and later improved by Julius von Braun and Alfred Pongratz.[1][2] This reaction involves the cyanation of an aryl halide using copper(I) cyanide, often at elevated temperatures.[2][3]

The synthesis of acyl cyanides from acyl chlorides using metal cyanides is a logical extension of this chemistry. Early methods often required harsh conditions and stoichiometric amounts of copper cyanide. Over the years, advancements have led to catalytic systems and milder reaction conditions, significantly improving the utility and accessibility of compounds like this compound. A 2006 patent application, for instance, describes a process for preparing various halogen-substituted benzoyl cyanides, including the 2,5-dichloro isomer, by reacting the corresponding benzoyl chloride with copper cyanide.[4]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 64985-85-9 | [5][6] |

| Molecular Formula | C₈H₃Cl₂NO | [5] |

| Molecular Weight | 200.02 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | (2,5-Dichlorophenyl)oxoacetonitrile, 2,5-Dichlorobenzoyl nitrile | [5][6] |

| Appearance | Typically a solid | |

| XLogP3 | 2.9 | [5] |

Synthetic Pathways and Methodologies

The synthesis of this compound is a multi-step process that begins with readily available precursors. The overall synthetic strategy involves the preparation of 2,5-dichlorobenzoic acid, its conversion to the more reactive 2,5-dichlorobenzoyl chloride, and finally, the cyanation to yield the target molecule.

Diagram of the Overall Synthetic Workflow:

Caption: Overall synthetic workflow for this compound.

Synthesis of 2,5-Dichlorobenzoic Acid

The precursor, 2,5-dichlorobenzoic acid, can be synthesized from 1,2,4-trichlorobenzene. This process involves a cyanation reaction to form 2,5-dichlorobenzonitrile, followed by hydrolysis.

Experimental Protocol: Synthesis of 2,5-Dichlorobenzonitrile from 1,2,4-Trichlorobenzene [7]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine 1,2,4-trichlorobenzene, copper(I) cyanide (CuCN), and a high-boiling tertiary amine such as quinoline. The molar ratio of 1,2,4-trichlorobenzene to CuCN should be approximately 1:1.

-

Reaction Conditions: Heat the mixture with stirring to a temperature between 200°C and 240°C. The reaction is typically carried out over several hours.

-

Work-up and Isolation: After the reaction is complete, the 2,5-dichlorobenzonitrile can be isolated by fractional distillation under reduced pressure.

Experimental Protocol: Hydrolysis of 2,5-Dichlorobenzonitrile to 2,5-Dichlorobenzoic Acid [7]

-

Reaction Setup: The crude 2,5-dichlorobenzonitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide.

-

Reaction Conditions: The mixture is refluxed until the hydrolysis is complete.

-

Work-up and Isolation: After cooling, the unreacted starting material can be removed by extraction with an organic solvent. The aqueous layer is then acidified with a strong mineral acid (e.g., HCl) to precipitate the 2,5-dichlorobenzoic acid. The solid product is collected by filtration and can be further purified by recrystallization.

Synthesis of 2,5-Dichlorobenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and high-yielding transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol: Chlorination of 2,5-Dichlorobenzoic Acid

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to trap HCl and SO₂ gases, place 2,5-dichlorobenzoic acid.

-

Reaction Conditions: Add an excess of thionyl chloride. The reaction can be carried out neat or in an inert solvent. The mixture is gently refluxed until the evolution of gases ceases.

-

Work-up and Isolation: The excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting 2,5-dichlorobenzoyl chloride can be purified by vacuum distillation.

Synthesis of this compound

The final step is the cyanation of 2,5-dichlorobenzoyl chloride. While specific protocols for the 2,5-isomer are not extensively detailed in the literature, the methods used for the synthesis of the isomeric 2,3-dichlorobenzoyl cyanide are directly applicable. These methods often employ copper(I) cyanide.

Experimental Protocol: Cyanation of 2,5-Dichlorobenzoyl Chloride (Adapted from 2,3-isomer synthesis) [8]

-

Reaction Setup: A reactor is charged with 2,5-dichlorobenzoyl chloride and copper(I) cyanide.

-

Reaction Conditions: The mixture is heated to a high temperature, typically in the range of 150-165°C, and stirred for several hours. The progress of the reaction can be monitored by techniques such as HPLC or GC.

-

Work-up and Isolation: After cooling, an aprotic organic solvent like toluene or hexane is added to the reaction mixture to precipitate the inorganic salts. The mixture is stirred and then filtered to remove the salts. The solvent is removed from the filtrate by distillation under reduced pressure. The crude this compound can then be purified by crystallization from a suitable solvent (e.g., petroleum ether) or by vacuum distillation.

Diagram of the Cyanation Reaction Mechanism:

Sources

- 1. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. This compound | C8H3Cl2NO | CID 3017546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]

- 8. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 2,5-Dichlorobenzoyl Cyanide

This guide provides an in-depth analysis of the expected spectroscopic data for 2,5-Dichlorobenzoyl cyanide (CAS: 64985-85-9), a valuable acyl cyanide reagent in synthetic chemistry.[1] As a highly reactive intermediate, its structural verification is paramount for ensuring reaction success and product purity in research, development, and manufacturing.

This document moves beyond a simple data repository. It is designed as a practical guide for researchers, scientists, and drug development professionals, offering insights into the causality behind spectral features. The protocols and interpretations described herein are based on established spectroscopic principles and predictive models, providing a robust framework for the characterization of this molecule, particularly in the absence of a complete, publicly available experimental dataset.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound featuring a benzoyl group substituted with two chlorine atoms at positions 2 and 5, and a cyanide functional group attached to the carbonyl carbon.[2]

-

Molecular Formula: C₈H₃Cl₂NO[3]

-

Molecular Weight: 200.02 g/mol [3]

-

Monoisotopic Mass: 198.9592 Da[4]

The presence of the electron-withdrawing chlorine atoms and the acyl cyanide moiety renders the carbonyl carbon highly electrophilic, a key feature of its chemical reactivity.[1] Structural confirmation relies on a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and elemental composition, as well as its fragmentation pattern, which offers clues to its structure.

Expected Molecular Ion and Isotopic Pattern

For this compound, the most informative feature is the molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing two chlorine atoms will exhibit a characteristic pattern of three peaks:

-

M⁺: The peak corresponding to the molecule with two ³⁵Cl isotopes.

-

[M+2]⁺: The peak for a molecule with one ³⁵Cl and one ³⁷Cl.

-

[M+4]⁺: The peak for a molecule with two ³⁷Cl isotopes.

The expected intensity ratio of these peaks will be approximately 9:6:1 , a definitive signature for a dichlorinated compound. The monoisotopic mass of the M⁺ peak is calculated to be 198.9592 Da.[4]

Predicted Fragmentation Pathway

Electron Ionization (EI) is expected to induce reproducible fragmentation. The primary cleavage event is the alpha-cleavage of the bond between the carbonyl carbon and the cyanide group, which is a common pathway for acyl compounds.[5]

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Structure | Interpretation |

| 199/201/203 | [C₈H₃Cl₂NO]⁺ | Molecular Ion (M⁺) cluster, showing the characteristic 9:6:1 ratio for two chlorine atoms. |

| 173/175 | [C₇H₃Cl₂O]⁺ | Loss of the cyanide radical (•CN, 26 Da) from the molecular ion. This is the 2,5-Dichlorobenzoyl cation, which is expected to be a major fragment. |

| 138/140 | [C₆H₃Cl]⁺ | Loss of carbon monoxide (CO, 28 Da) from the [M-CN]⁺ fragment. |

| 111 | [C₆H₃Cl₂]⁺ | Loss of the entire carbonyl cyanide group (•COCN, 54 Da). |

The predicted fragmentation cascade provides a logical pathway from the molecular ion to smaller, stable fragment ions, offering strong confirmatory evidence for the proposed structure.

Caption: Predicted ¹H-¹H spin-spin coupling for the aromatic protons.

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Atom | Predicted δ (ppm) | Notes |

| C=O | 165 - 175 | Carbonyl carbon, typically deshielded. [6] |

| C-2, C-5 | 135 - 145 | Aromatic carbons directly attached to chlorine (ipso-carbons). |

| C-1 | 130 - 135 | Aromatic carbon attached to the carbonyl group. |

| C-3, C-4, C-6 | 125 - 135 | Aromatic carbons attached to hydrogen. |

| C≡N | 110 - 120 | Cyanide carbon, relatively shielded compared to the carbonyl. [6] |

Integrated Spectroscopic Analysis

While each technique provides valuable data, their combined interpretation provides unequivocal structural proof.

-

MS confirms the molecular weight and the presence of two chlorine atoms via the isotopic pattern.

-

IR confirms the presence of the key nitrile (C≡N) and carbonyl (C=O) functional groups.

-

¹H and ¹³C NMR together elucidate the complete carbon-hydrogen framework, confirming the 1,2,5-substitution pattern and the connectivity of all atoms.

Standard Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.

NMR Spectroscopy (¹H & ¹³C)

-

Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for quaternary carbons.

-

Processing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy (ATR)

-

Sample Preparation: Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform a background scan of the clean ATR crystal prior to sample analysis. No further processing is typically required.

Mass Spectrometry (EI)

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC).

-

Ionization: Utilize a standard electron ionization energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a range of m/z 40-300 to observe the molecular ion cluster and key fragments.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Pharmaffiliates. 2,5-Dichloro benzoyl Cyanide. [Link]

-

NIST. Benzeneacetonitrile, 2,4-dichloro-. NIST Chemistry WebBook. [Link]

-

NIST. 2,5-Dichlorobenzonitrile. NIST Chemistry WebBook. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. CASPRE [caspre.ca]

- 2. 2,5-Dichlorobenzyl cyanide | C8H5Cl2N | CID 3531200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H3Cl2NO | CID 3017546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Solubility of 2,5-Dichlorobenzoyl Cyanide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dichlorobenzoyl cyanide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the theoretical principles governing its solubility, predictive modeling approaches, and detailed experimental protocols for accurate solubility determination. In the absence of extensive published experimental data, this guide emphasizes a foundational understanding of solubility principles and provides a robust framework for its empirical determination.

Introduction to this compound

This compound, with the chemical formula C₈H₃Cl₂NO, is an organic compound featuring a benzoyl group substituted with two chlorine atoms at the 2 and 5 positions, and a cyanide functional group.[1][2] This compound is a solid at room temperature and its reactivity, largely dictated by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the cyanide group, makes it a versatile reagent in organic synthesis.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₂NO | [1][2][4] |

| Molecular Weight | 200.02 g/mol | [4][5] |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 64985-85-9 | [1][2][4] |

| Appearance | Solid (predicted) | [1] |

| XLogP3 | 2.9 | [4][5] |

Understanding the solubility of this compound is paramount for its effective use in synthetic chemistry, particularly for reaction kinetics, purification, and formulation development. The choice of solvent can significantly impact reaction yield and purity of the final product.

Theoretical Framework of Solubility

The solubility of a solid crystalline compound in a liquid solvent is governed by the principle "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given solvent will depend on a balance of the following interactions:

-

Van der Waals Forces (Dispersion Forces): These are weak, non-specific interactions present in all molecules.

-

Dipole-Dipole Interactions: The polar nature of the carbonyl and cyanide groups in this compound will lead to significant dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

A solvent that can effectively overcome the crystal lattice energy of this compound through favorable solute-solvent interactions will be a good solvent for it.

Predictive Approaches to Solubility

In the absence of established experimental data, computational models can provide valuable initial estimates of solubility. These predictions can guide solvent selection for experimental studies.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting solubility based on the principle that "like dissolves like."[6][7] HSP decomposes the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

A solvent is likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between the HSP of the solute and solvent in the three-dimensional Hansen space can be calculated, and if it falls within the interaction radius (R₀) of the solute, good solubility is expected.[7] While the specific HSP for this compound are not published, they can be estimated using group contribution methods or specialized software.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties of fluids and solutions, including solubility.[4][8] It uses the results of quantum chemical calculations to determine the chemical potential of a solute in a solvent, providing a more rigorous prediction than methods based solely on molecular structure.[9] This approach can be particularly useful for screening a wide range of solvents to identify promising candidates for experimental investigation.[10]

Predicted Solubility Profile

Based on the general principles of "like dissolves like" and the functional groups present in this compound (a polar aromatic ketone and a nitrile), a qualitative prediction of its solubility in various common solvents is presented in Table 2. It is crucial to note that these are predicted solubilities and must be confirmed by experimental determination.

Table 2: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Protic, Polar | Low | The molecule has significant nonpolar surface area from the dichlorinated benzene ring, which is expected to dominate over the polar functional groups, leading to poor hydration. |

| Methanol/Ethanol | Protic, Polar | Moderate | The alcohol's hydroxyl group can act as a hydrogen bond donor to the carbonyl and cyanide groups, and the alkyl chain has some nonpolar character, allowing for better interaction with the entire molecule compared to water. |

| Acetone | Aprotic, Polar | High | Acetone is a polar aprotic solvent with a significant dipole moment that can effectively solvate the polar carbonyl and cyanide groups. Its methyl groups can also interact with the aromatic ring. |

| Dichloromethane | Aprotic, Moderately Polar | High | The polarity of dichloromethane is well-suited to dissolve a molecule with both polar and nonpolar characteristics. |

| Toluene | Aprotic, Nonpolar | Moderate to High | The aromatic ring of toluene can engage in π-π stacking with the dichlorophenyl ring of the solute. |

| Hexane | Aprotic, Nonpolar | Low | The highly nonpolar nature of hexane will not effectively solvate the polar functional groups of this compound. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Highly Polar | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Aprotic, Highly Polar | High | Similar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve this compound. |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination of the solubility of this compound is essential for any research or development activities. The following section provides a detailed, self-validating protocol for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (PTFE or other solvent-compatible material, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Spatula and weighing paper

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol: Isothermal Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

Part 1: Preparation of Saturated Solutions

-

Aliquot Solvents: Accurately pipette a known volume (e.g., 2.00 mL) of the chosen solvent into several vials.

-

Add Excess Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

Part 2: Sample Analysis

-

Allow to Settle: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted samples by HPLC to determine the concentration of this compound.

Part 3: Quantification

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

Calculate Solubility: Using the peak area of the diluted sample and the equation from the calibration curve, calculate the concentration of this compound in the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Logical Relationship Diagram

Caption: Key factors influencing the solubility of a solid compound.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound may not be readily available, related compounds such as 2,3-Dichlorobenzoyl cyanide are classified as toxic and irritants.[11] Therefore, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Due to the cyanide group, there is a potential risk of releasing toxic hydrogen cyanide gas if the compound comes into contact with strong acids. Therefore, acidic conditions should be carefully controlled.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental data is not yet widely published, the theoretical principles and predictive models discussed herein offer valuable guidance for solvent selection. The detailed experimental protocol provides a robust method for researchers to obtain accurate and reliable solubility data, which is crucial for the successful application of this important chemical intermediate in research and development.

References

-

Klamt, A. (1995). Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. Journal of Physical Chemistry, 99(7), 2224–2235. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3017546, this compound. Retrieved January 21, 2026 from [Link].

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved January 21, 2026, from [Link]

-

Wikipedia. (2023, December 2). Hansen solubility parameter. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved January 21, 2026, from [Link]

-

Spahn, H., & Kovar, K. A. (2009). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. European Journal of Pharmaceutical Sciences, 38(3), 245-254. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Van der Maelen, C., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. AIChE Journal, 67(11), e17377. [Link]

-

Wikipedia. (2023, November 29). COSMO-RS. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 64985-85-9 | Product Name : 2,5-Dichloro benzoyl Cyanide. Retrieved January 21, 2026, from [Link]

Sources

- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 2. CAS 64985-85-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. scm.com [scm.com]

- 5. This compound | C8H3Cl2NO | CID 3017546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. COSMO-RS - Wikipedia [en.wikipedia.org]

- 10. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Unlocking Synthetic Versatility: A Technical Guide to the Research Applications of 2,5-Dichlorobenzoyl Cyanide

Foreword: The Strategic Value of Acyl Cyanides in Modern Chemistry

In the landscape of synthetic organic chemistry, the acyl cyanide moiety represents a powerful and versatile functional group. Characterized by a highly electrophilic carbonyl carbon, a direct consequence of the adjacent electron-withdrawing cyanide group, these molecules serve as potent acylating agents and valuable building blocks for a diverse array of more complex structures.[1] This guide delves into the specific potential of 2,5-Dichlorobenzoyl cyanide, a member of this reactive class of compounds, offering a forward-looking perspective on its application in key areas of chemical research and development. While direct, extensive literature on the 2,5-dichloro isomer is emerging, its chemical principles are firmly rooted in the well-established reactivity of acyl cyanides, and its utility can be inferred from the applications of its regioisomers.

Core Molecular Profile of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. This compound is an organic compound that typically presents as a solid and possesses a unique combination of functional groups that dictate its reactivity.[2]

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₂NO | [2][3] |

| Molecular Weight | 200.02 g/mol | [3] |

| CAS Number | 64985-85-9 | [2][3] |

| Appearance | Solid (typical) | [2] |

| Key Functional Groups | Acyl cyanide, Dichlorinated benzene ring | [2] |

The presence of two chlorine atoms on the benzene ring significantly enhances the electrophilic character of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] The cyanide group, in addition to its electron-withdrawing nature, can also participate in various chemical transformations.[2]

Potential Research Applications: A Forward Look

The true potential of this compound lies in its application as a versatile intermediate in the synthesis of novel molecules with potential applications in medicinal chemistry, agrochemistry, and materials science.

Synthesis of Heterocyclic Compounds: A Gateway to Bioactive Molecules

A primary application of acyl cyanides is in the synthesis of heterocyclic compounds, which form the scaffold of many pharmaceutical and agrochemical agents. The reactivity of this compound makes it an ideal precursor for the synthesis of substituted triazines, oxazoles, and other important heterocyclic systems.

A compelling parallel can be drawn to the well-documented role of its regioisomer, 2,3-Dichlorobenzoyl cyanide, in the synthesis of the anticonvulsant drug Lamotrigine.[4] This synthesis involves the reaction of the acyl cyanide with an aminoguanidine salt to form a Schiff base, which then undergoes cyclization to yield the triazine ring system.[4]

Proposed Experimental Workflow: Synthesis of a Novel 1,2,4-Triazine Derivative

This protocol outlines a potential pathway to a novel 3,5-diamino-6-(2,5-dichlorophenyl)-1,2,4-triazine, an analogue of Lamotrigine.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve aminoguanidine hydrochloride in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Addition of Acyl Cyanide: Slowly add a solution of this compound in DMSO to the reaction mixture at room temperature.

-

Schiff Base Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the Schiff base intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Once the formation of the Schiff base is complete, heat the reaction mixture to 100-120°C to induce cyclization. The reaction is typically monitored by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Caption: Proposed synthesis of a novel triazine derivative.

Development of Novel Agrochemicals

The dichlorinated phenyl moiety is a common feature in many herbicides and pesticides. The reactivity of this compound can be harnessed to introduce this structural motif into new molecular frameworks, potentially leading to the discovery of novel agrochemicals with improved efficacy and selectivity. For instance, it can be used to synthesize novel amides and esters, classes of compounds known to exhibit pesticidal activity.

Proposed Experimental Workflow: Synthesis of a Novel N-Aryl Amide

-

Reactant Preparation: In a dry flask under an inert atmosphere, dissolve a substituted aniline in a suitable aprotic solvent like tetrahydrofuran (THF).

-

Acylation: Cool the solution to 0°C and add this compound portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Synthesis of a novel N-aryl amide.

Synthesis and Handling Considerations

Synthesis of this compound

The synthesis of acyl cyanides is typically achieved through the reaction of the corresponding acyl chloride with a cyanide source. A general and effective method involves the use of cuprous cyanide or sodium cyanide.[5]

General Laboratory-Scale Synthesis Protocol

-

Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend cuprous cyanide in an anhydrous solvent such as acetonitrile.

-

Addition of Acyl Chloride: Add 2,5-Dichlorobenzoyl chloride dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Gas Chromatography (GC) or TLC.

-

Work-up: After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation or recrystallization.

Safety and Handling

This compound is a reactive and potentially hazardous compound and must be handled with appropriate safety precautions.[2]

-

Toxicity: Acyl cyanides are toxic and can release hydrogen cyanide upon hydrolysis. All manipulations should be carried out in a well-ventilated fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[7] In case of accidental exposure, seek immediate medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong acids and bases.[3]

Conclusion and Future Outlook

This compound represents a valuable, yet perhaps underutilized, tool in the synthetic chemist's arsenal. Its inherent reactivity, coupled with the presence of the dichlorinated phenyl ring, opens up a wide range of possibilities for the synthesis of novel and potentially bioactive molecules. By drawing parallels with the established applications of its regioisomers and leveraging the fundamental principles of acyl cyanide chemistry, researchers can unlock new avenues in drug discovery, agrochemical development, and materials science. Further exploration of the reaction scope of this compound is warranted and promises to yield exciting and impactful discoveries.

References

-

This compound | C8H3Cl2NO | CID 3017546. (n.d.). PubChem. [Link]

-

2,5-Dichlorobenzyl cyanide | C8H5Cl2N | CID 3531200. (n.d.). PubChem. [Link]

-

2,5-Dichloro benzoyl Cyanide | CAS No: 64985-85-9. (n.d.). Pharmaffiliates. [Link]

- Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride. (2009).

Sources

- 1. This compound | 64985-85-9 | Benchchem [benchchem.com]

- 2. CAS 64985-85-9: this compound | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 5. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

comprehensive literature review of 2,5-Dichlorobenzoyl cyanide

An In-Depth Technical Guide to 2,5-Dichlorobenzoyl Cyanide: Synthesis, Reactivity, and Applications

Executive Summary

This compound is a highly reactive organic compound featuring a benzoyl core substituted with two chlorine atoms and a cyanide functional group. This guide serves as a comprehensive technical overview for researchers, chemists, and professionals in drug development. It delves into the compound's physicochemical properties, details robust synthetic protocols, explores its chemical reactivity, and discusses its current and potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The inherent electrophilicity of the carbonyl carbon, amplified by the electron-withdrawing nature of the chlorine and cyanide moieties, makes it a versatile reagent for a variety of organic transformations. This document provides field-proven insights into its handling, safety, and synthetic utility, grounded in authoritative references.

Introduction to Acyl Cyanides and Dichlorinated Intermediates

The Role of Acyl Cyanides in Modern Synthesis